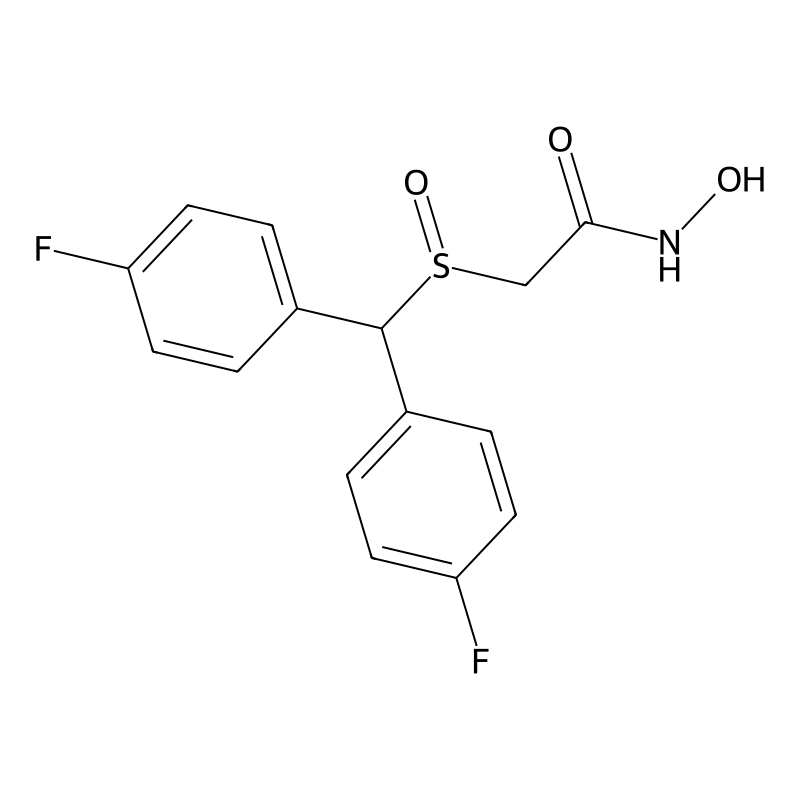Fladrafinil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mechanism of Action
Fladrafinil's precise mechanism of action is still under investigation. However, research suggests it might modulate the dopamine and glutamate systems in the brain, potentially influencing vigilance and cognitive function []. Studies have shown that Fladrafinil increases dopamine levels in the striatum and nucleus accumbens, brain regions involved in reward, motivation, and movement [].
Preclinical Studies
Preclinical studies in animals have explored Fladrafinil's potential effects on various aspects of cognition. Some studies suggest it may improve memory consolidation and learning in mice [, ]. Additionally, research has shown that Fladrafinil can enhance sleep-deprived performance in rats []. However, it is crucial to note that these are preliminary findings in animals, and their translation to humans requires further investigation.
Clinical Trials
While there are currently no Food and Drug Administration (FDA)-approved clinical trials investigating Fladrafinil's efficacy for any medical condition, a limited number of small-scale studies have explored its potential in specific populations.
- Shift work sleep disorder: A small study involving healthy volunteers working night shifts found that Fladrafinil improved subjective measures of alertness and sleep quality [].
- Attention deficit hyperactivity disorder (ADHD): Initial research suggests Fladrafinil may offer some benefits for managing ADHD symptoms, but further studies are needed to confirm these findings [].
Safety and Side Effects
Due to the limited research on Fladrafinil, its long-term safety profile is not fully understood. Reported side effects in clinical trials include headaches, dizziness, nausea, and anxiety [, ].
Fladrafinil, also known by its developmental code name CRL-40,941, is a synthetic compound classified as a wakefulness-promoting agent. It is chemically related to modafinil and adrafinil, both of which are used to treat sleep disorders such as narcolepsy and shift work sleep disorder. Fladrafinil is characterized by its molecular formula and a molar mass of 325.33 g/mol. This compound features a bis(4-fluorophenyl) group, which distinguishes it from its analogs. Fladrafinil is marketed primarily online for non-medical use as a nootropic, or cognitive enhancer, although it has not been approved for medical use in many regions .
The synthesis of Fladrafinil typically involves organic synthesis techniques that include several steps: reaction formation, extraction, and purification. The specific synthetic pathway generally involves the introduction of the bis(4-fluorophenyl) group onto a sulfoxide framework derived from adrafinil. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Interaction studies have highlighted potential risks associated with Fladrafinil use. It may interact with other medications metabolized by the liver's cytochrome P450 enzyme system, potentially altering their effectiveness or increasing side effects. For example, combining Fladrafinil with stimulant medications could heighten cardiovascular risks . Additionally, users should be aware of possible interactions with other nootropics or psychostimulants.
Fladrafinil shares structural similarities with several other compounds known for their cognitive-enhancing properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure Features | Primary Use | Unique Aspects |
|---|---|---|---|
| Modafinil | Contains a single phenyl group | Narcolepsy treatment | Well-studied with established efficacy |
| Adrafinil | Hydroxylated derivative of modafinil | Narcolepsy treatment | Metabolizes into modafinil |
| Armodafinil | (R)-enantiomer of modafinil | Narcolepsy treatment | Longer half-life than modafinil |
| Flmodafinil | Bisfluorinated derivative of modafinil | Cognitive enhancement | Similar but not widely studied |
| N-methyl-4,4-difluoro-modafinil (Modafiendz) | Fluorinated variant | Cognitive enhancement | Novel structure with unique effects |
Fladrafinil's distinctive feature lies in its bis(4-fluorophenyl) substitution, which may influence its pharmacological profile compared to other compounds in this class .








